4-Hydroxybutyl acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybutyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWUBGAGUCISDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29086-87-1, 73310-36-8 | |
| Record name | 2-Propenoic acid, 4-hydroxybutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29086-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73310-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3044623 | |
| Record name | 4-Hydroxybutyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2478-10-6, 51309-28-5 | |
| Record name | 4-Hydroxybutyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxybutyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxybutyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 4-hydroxybutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxybutyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.825 | |
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| Record name | Hydroxybutyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYBUTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O2A4HET1X | |
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Synthetic Pathways and Process Engineering of 4 Hydroxybutyl Acrylate
Direct Esterification Methodologies for 4-Hydroxybutyl Acrylate (B77674) Production
Direct esterification is a primary route for synthesizing 4-hydroxybutyl acrylate, reacting acrylic acid (AA) with 1,4-butanediol (B3395766) (BD). chemicalbook.comalfa-chemistry.comscientificlabs.ie This reversible reaction produces 4-HBA and water. tandfonline.comtudelft.nl A significant challenge in this process is the subsequent esterification of the hydroxyl group in the 4-HBA product with another molecule of acrylic acid, which leads to the formation of the by-product 1,4-butanediol diacrylate (BDA). researchgate.nettudelft.nl To enhance the reaction rate and achieve high purity of 4-HBA, techniques like reactive distillation are employed to continuously remove the water by-product from the reaction zone, shifting the equilibrium towards the desired product. researchgate.netkorea.ac.kr
The use of solid acid catalysts is favored in the direct esterification process for 4-HBA production to circumvent issues associated with liquid catalysts, such as corrosion, recovery challenges, and difficult product separation. tudelft.nlresearchgate.net These heterogeneous catalysts provide active sites for the reaction while remaining in a separate phase from the liquid reaction mixture.
Strongly acidic ion-exchange resins are effective solid catalysts for the esterification of acrylic acid with 1,4-butanediol. researchgate.netresearchgate.net Among these, Amberlyst 15, a macroreticular polystyrene-based resin with sulfonic acid functional groups, is frequently cited as a highly active catalyst for this reaction. researchgate.netchemicalbook.comalfa-chemistry.com Amberlyst 35, another ion-exchange resin, is also utilized in esterification reactions, as is DOWEX HCR-S(E), a gel-type strong acid cation resin based on a styrene-divinylbenzene (DVB) copolymer. researchgate.netresearchgate.netecosoft.comcentavr.lv The catalytic activity of these resins is attributed to their sulfonic acid groups, which provide the Brønsted acid sites necessary for the esterification mechanism. nih.govresearchgate.net
Studies comparing various solid acid catalysts have shown differences in their performance for 4-HBA synthesis. Research indicates that Amberlyst 15 is more active for the esterification of acrylic acid with 1,4-butanediol compared to other ion-exchange resins like Amberlyst 35 and DOWEX HCR-S(E). researchgate.netresearchgate.net The higher activity of Amberlyst 15 leads to a faster conversion of reactants and is a key reason for its frequent selection in kinetic and process design studies for 4-HBA production. researchgate.netresearchgate.net The selectivity towards 4-HBA is a critical parameter, as the formation of the diacrylate by-product is a competing reaction. tudelft.nlresearchgate.net
Below is a comparative overview of the catalytic performance.
| Catalyst | Type | Relative Activity in 4-HBA Synthesis |
| Amberlyst 15 | Macroreticular Ion-Exchange Resin | High |
| Amberlyst 35 | Macroreticular Ion-Exchange Resin | Moderate |
| DOWEX HCR-S(E) | Gel-Type Ion-Exchange Resin | Moderate |
| This table is based on findings that report Amberlyst 15 as more active than Amberlyst 35 and DOWEX HCR-S(E) for this specific reaction. researchgate.netresearchgate.net |
Understanding the reaction kinetics and thermodynamics is essential for designing and optimizing the reactor and separation processes for 4-HBA production. The esterification is a reversible, consecutive reaction, and kinetic models are developed to describe the rates of formation for both the main product and by-products. tandfonline.com
To describe the kinetics of the esterification of acrylic acid and 1,4-butanediol over a solid acid catalyst like Amberlyst 15, a quasi-homogeneous (or pseudo-homogeneous) model is often employed. researchgate.netresearchgate.netresearchgate.net This model assumes that the reaction occurs uniformly throughout the liquid phase, with the reaction rate being directly proportional to the concentration of the catalyst. researchgate.net The model simplifies the complex heterogeneous system into a homogeneous one for kinetic analysis, which has been shown to fit experimental data well under conditions where external mass transfer limitations are negligible. researchgate.netresearchgate.net A complete kinetic equation based on the quasi-homogeneous model has been developed for the production of 4-HBA using an Amberlyst 15 catalyst. researchgate.netresearchgate.net
The activation energy (Ea) is a crucial parameter derived from kinetic studies, indicating the temperature sensitivity of a reaction. For the synthesis of 4-HBA over an Amberlyst 15 catalyst, the activation energies for both the formation of the main product and the primary by-product have been determined experimentally. researchgate.netresearchgate.net These values are critical for controlling the reaction temperature to maximize the selectivity towards 4-HBA, as the formation of the by-product, 1,4-butanediol diacrylate (BDA), has a different sensitivity to temperature changes. researchgate.nettudelft.nl
The calculated activation energies for the main reaction and the primary side reaction are presented in the table below.
| Reaction Product | Activation Energy (Ea) |
| This compound (4-HBA) | 58.3 kJ/mol |
| 1,4-Butanediol diacrylate (BDA) | 86.7 kJ/mol |
| Data sourced from kinetic studies using Amberlyst 15 as the catalyst. researchgate.netresearchgate.net |
The higher activation energy for the formation of BDA suggests that its production rate increases more significantly with temperature compared to the formation rate of 4-HBA. researchgate.netresearchgate.net
Reaction Kinetics and Thermodynamic Considerations in Esterification
Influence of Reaction Temperature and Catalyst Concentration on Reaction Rate
The rate of the esterification reaction to produce this compound is significantly influenced by both the reaction temperature and the concentration of the catalyst. researchgate.net
In a study utilizing Amberlyst 15, a solid acid catalyst, the reaction temperature was varied from 100°C to 120°C. researchgate.netresearchgate.net This variation allowed for the determination of the activation energies for the production of both this compound (HBA) and the byproduct 1,4-butanediol diacrylate (BDA). researchgate.netresearchgate.net The calculated activation energy for HBA formation was 58.3 kJ/mol, while for BDA formation, it was 86.7 kJ/mol. researchgate.netresearchgate.net
The concentration of the Amberlyst 15 catalyst also plays a crucial role in the reaction rate. researchgate.netresearchgate.net Investigations were carried out with catalyst concentrations ranging from 0.0043 g/ml to 0.0171 g/ml to understand its effect on the rate constant. researchgate.netresearchgate.net The results indicated a clear dependence of the reaction rate on the catalyst concentration, forming the basis for developing a complete kinetic equation for the esterification process based on a quasi-homogeneous model. researchgate.netresearchgate.net
Table 1: Activation Energies for HBA and BDA Production
| Product | Activation Energy (kJ/mol) |
| This compound (HBA) | 58.3 researchgate.netresearchgate.net |
| 1,4-Butanediol diacrylate (BDA) | 86.7 researchgate.netresearchgate.net |
Process Optimization and Separation Techniques in this compound Synthesis
Reactive Distillation for Enhanced Conversion and Purity
Reactive distillation is a highly effective technique for enhancing the conversion of 1,4-butanediol (BD) and achieving high purity of this compound (HBA). researchgate.netkorea.ac.kr This method is particularly advantageous because unreacted BD is difficult to separate from the HBA product after the reaction. researchgate.netkorea.ac.kr By carrying out the esterification reaction in a batch reactive distillation mode, the by-product, water, can be continuously removed from the reaction zone. researchgate.netkorea.ac.kr This is typically achieved by operating at a reaction pressure below 760 mm Hg. researchgate.netkorea.ac.kr The removal of water shifts the reaction equilibrium towards the products, thereby increasing the reaction rate of BD and leading to a higher purity of HBA. researchgate.netkorea.ac.kr
Byproduct Minimization Strategies (e.g., 1,4-butanediol diacrylate)
A significant challenge in the synthesis of this compound is the formation of the byproduct 1,4-butanediol diacrylate (BDA). researchgate.netgoogle.com The boiling point of BDA is very close to that of 4-HBA, making their separation by distillation difficult. google.com Furthermore, BDA can readily self-polymerize, especially in the presence of certain catalysts, and its two acrylate groups increase the likelihood of cross-linking reactions. google.com
Several strategies can be employed to minimize the formation of BDA. One approach involves controlling the reaction conditions, such as the molar ratio of the reactants. epo.org Another strategy is the use of specific catalysts that favor the formation of the monoacrylate. For instance, using dialkyltin oxides with 4 to 18 carbon atoms as transesterification catalysts has been shown to efficiently produce 4-HBA with a low content of BDA. google.com Additionally, process design can play a role. For example, a process involving the hydrolysis of the BDA byproduct back to acrylic acid and HBA in a dedicated reactor has been proposed. tudelft.nl
Strategies for Preventing Polymerization during Synthesis (e.g., air-bubbling operation, polymerization inhibitors)
Acrylates like 4-HBA are prone to polymerization, which can be explosive if not properly managed. jamorin.combasf.comscribd.com Therefore, preventing polymerization during synthesis and storage is of utmost importance.
One effective strategy is the use of an air-bubbling operation , particularly when the reaction is conducted under vacuum conditions (e.g., 400-760 mm Hg). researchgate.netkorea.ac.kr The presence of oxygen is essential for the effective functioning of polymerization inhibitors. jamorin.combasf.com It is crucial to always store 4-HBA under air and never under inert gases. jamorin.combasf.comscribd.com
In addition to air, polymerization inhibitors are added to stabilize the product. jamorin.combasf.com A commonly used inhibitor is hydroquinone (B1673460) monomethyl ether (MEHQ), often at a concentration of around 300 ppm. jamorin.combasf.comscribd.com Other inhibitors, such as phenothiazine, can also be used, particularly in transesterification reactions. tudelft.nl For extended storage periods, it is recommended to replenish the dissolved oxygen content. jamorin.combasf.com
Table 2: Polymerization Prevention Strategies
| Strategy | Description |
| Air-Bubbling | Introduction of air (oxygen) into the reaction mixture, especially under vacuum, to inhibit polymerization. researchgate.netkorea.ac.kr |
| Polymerization Inhibitors | Chemical additives that prevent premature polymerization. Examples include hydroquinone monomethyl ether (MEHQ) and phenothiazine. tudelft.nljamorin.combasf.comscribd.com |
Transesterification Methodologies for this compound Production
Besides direct esterification, transesterification is another important route for the production of this compound. tudelft.nlmanchester.ac.uknu.edu.kz This method typically involves the reaction of an alkyl acrylate, such as methyl acrylate, with 1,4-butanediol. tudelft.nlmanchester.ac.uknu.edu.kz
Catalytic Systems in Transesterification (e.g., stannoxane compounds, dialkyltin oxide)
The choice of catalyst is critical in transesterification reactions to ensure high yield and selectivity. Organotin compounds, particularly stannoxanes and dialkyltin oxides, have proven to be effective catalysts.
Stannoxane compounds , such as 1,3-disubstituted tetrakis(fluoroalkyl)distannoxanes, are highly effective Lewis acid catalysts for transesterification. nih.gov These catalysts can achieve a 100% yield of the desired ester with a strict 1:1 ratio of reactants. nih.gov A key advantage of fluorous distannoxane catalysts is their quantitative recovery from the reaction mixture, allowing for repeated use. nih.gov Lauryl stannoxane is another example of a stannoxane catalyst used in transesterification reactions, typically at concentrations between 0.01-0.1% and at temperatures ranging from 80-240°C. tmg-chemicals.com.tw
Dialkyltin oxides are also widely used as transesterification catalysts for the synthesis of (meth)acrylic esters. google.comgoogle.comwipo.int Specifically, dialkyltin oxides with alkyl groups having 4 to 18 carbon atoms, such as dioctyltin (B90728) oxide and dilauryltin oxide, are preferred. tudelft.nlgoogle.com These catalysts accelerate the transesterification reaction and can be easily removed from the final product. google.com The amount of dialkyltin oxide used is typically in the range of 0.00001 to 0.01 moles per mole of the alkyl acrylate. google.com The use of these catalysts allows for the efficient production of this compound with a low content of the 1,4-butanediol diacrylate byproduct. google.com
Reaction Conditions and Polymerization Inhibition in Transesterification
The successful synthesis of this compound via transesterification hinges on carefully controlled reaction conditions to maximize yield and minimize side reactions, most notably polymerization. The process typically involves reacting 1,4-butanediol with an alkyl acrylate in the presence of a suitable catalyst and a polymerization inhibitor. tudelft.nl
Key reaction parameters include temperature, pressure, and the atmospheric environment. The reaction temperature is typically maintained between 30°C and 150°C. google.com Lower temperatures, around 50°C, are favored to increase the reaction rate, while capping the temperature at 150°C helps to prevent the unwanted polymerization of the acrylate monomer and the final product. google.com One specific example demonstrated a reaction temperature of 85°C. chemicalbook.com The reaction is often carried out at atmospheric pressure, although reduced pressure can be employed. google.com To further suppress polymerization, the reaction atmosphere should contain oxygen, as the presence of oxygen is crucial for the effectiveness of common polymerization inhibitors. jamorin.comgoogle.com
A significant challenge in this synthesis is the formation of the by-product 1,4-butanediol diacrylate (BDA). google.com This occurs because the reactivity of the hydroxyl group in the 1,4-butanediol is similar to that of the hydroxyl group in the 4-HBA product. google.com BDA is highly prone to self-polymerization and crosslinking, and its boiling point is very close to that of 4-HBA, which makes separation by distillation exceedingly difficult. google.comgoogle.com
To mitigate premature polymerization of the monomers and products, various inhibitors are introduced into the reaction system. Common inhibitors used in the synthesis and storage of 4-HBA include phenothiazine, hydroquinone (HQ), and hydroquinone monomethyl ether (MEHQ). tudelft.nlchemicalbook.comsigmaaldrich.com
Table 1: Typical Reaction Conditions for Transesterification Synthesis of this compound
| Parameter | Condition | Rationale | Source(s) |
| Reactants | 1,4-butanediol, Alkyl acrylate (e.g., Methyl acrylate) | Primary feedstocks for the transesterification reaction. | tudelft.nlgoogle.com |
| Catalyst | Dialkyltin oxide (e.g., Dioctyltin oxide) | Accelerates the transesterification reaction. | tudelft.nlgoogle.com |
| Solvent | Alicyclic hydrocarbon (e.g., Cyclohexane) | Provides a reaction medium. | tudelft.nlgoogle.com |
| Temperature | 30°C - 150°C (e.g., 85°C) | Balances reaction rate and inhibition of polymerization. | google.comchemicalbook.com |
| Pressure | Atmospheric or Reduced | Process-dependent operational pressure. | google.com |
| Atmosphere | Oxygen-containing | Essential for the function of polymerization inhibitors. | jamorin.comgoogle.com |
| Inhibitor | Phenothiazine, Hydroquinone (HQ), MEHQ | Prevents premature polymerization of acrylates. | tudelft.nlchemicalbook.comsigmaaldrich.com |
Catalyst Recovery and Reuse in Transesterification Processes
The economic and environmental viability of this compound production is significantly influenced by the ability to recover and reuse the transesterification catalyst. Homogeneous catalysts, such as dialkyltin oxides, are effective but require specific separation processes for their recovery. google.com
One established method for recovering dialkyltin oxide catalysts is through distillation from the reaction mixture after the synthesis is complete. google.com However, a more integrated approach involves a multi-step extraction and separation process. For instance, after the reaction of 1,4-butanediol and methyl acrylate, the resulting mixture can be subjected to a series of extractions. In one patented process, the reaction mixture is first mixed with water and cyclohexane (B81311). google.comchemicalbook.com This causes the this compound product and unreacted 1,4-butanediol to be extracted into the aqueous layer, while the dialkyltin oxide catalyst and the 1,4-butanediol diacrylate by-product remain in the cyclohexane layer. google.comchemicalbook.com The catalyst-containing organic layer can then be processed for reuse.
A practical example of reuse involves concentrating the water layer from a subsequent extraction step to yield a mixture of 1,4-butanediol and the dioctyltin oxide catalyst. chemicalbook.com This recovered mixture can then be used directly in a new batch of the transesterification reaction, supplemented with fresh 1,4-butanediol, thereby eliminating the need to add a new catalyst. chemicalbook.com This method demonstrates the efficient collection and reuse of the catalyst, contributing to a more sustainable process. chemicalbook.com
To circumvent the challenges associated with separating homogeneous catalysts, research has explored the use of solid, heterogeneous catalysts. researchgate.netmanchester.ac.uk Although often discussed in the context of direct esterification, the principle of using solid catalysts like ion-exchange resins (e.g., Amberlyst 15) to simplify recovery is a key driver in process development. researchgate.net Solid catalysts can be more easily separated from the liquid reaction mixture through filtration. researchgate.net Furthermore, advancements in process engineering include the development of continuous plug flow reactors using immobilized catalysts, such as Zn complexes anchored on solid supports. researchgate.netacs.org These systems aim to maintain high catalytic activity over time and facilitate a continuous production process without the need for complex downstream catalyst separation steps. acs.org
Table 2: Methods for Catalyst Recovery and Reuse in Acrylate Synthesis
| Method | Catalyst Type | Description | Advantages | Source(s) |
| Distillation | Homogeneous (e.g., Dialkyltin oxide) | The catalyst is separated from the product mixture based on boiling point differences. | Straightforward separation concept. | google.com |
| Solvent Extraction | Homogeneous (e.g., Dioctyltin oxide) | The catalyst is separated into an organic phase (e.g., cyclohexane) while the product moves to an aqueous phase. The catalyst-rich phase is then reused. | Allows for integrated product purification and catalyst recovery. | google.comchemicalbook.com |
| Filtration | Heterogeneous (e.g., Solid acid catalysts) | The solid catalyst is physically separated from the liquid product mixture post-reaction. | Simplifies catalyst-product separation, avoids corrosion issues. | researchgate.netmanchester.ac.ukresearchgate.net |
| Immobilization | Heterogeneous (e.g., Immobilized Zn complexes) | The catalyst is fixed within a continuous flow reactor, allowing for continuous synthesis without downstream separation. | Enables continuous processing, maintains catalyst activity. | researchgate.netacs.org |
Polymerization Mechanisms and Kinetic Studies of 4 Hydroxybutyl Acrylate
Controlled Radical Polymerization of 4-Hydroxybutyl Acrylate (B77674)
Controlled radical polymerization (CRP) methods are instrumental in producing well-defined polymers from 4HBA, offering precise control over molecular weight, molecular architecture, and narrow molecular weight distributions.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization of 4-Hydroxybutyl Acrylate
RAFT polymerization stands out as a versatile and effective CRP method for 4HBA. This technique employs a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of polymers with predictable molecular weights and low dispersity.
Polymerization-induced self-assembly (PISA) is a powerful method for the in situ formation of polymer nano-objects, and when conducted in an aqueous medium, it is a highly efficient process. whiterose.ac.ukresearchgate.net The RAFT-mediated PISA of 4HBA allows for the creation of various self-assembled morphologies, including spherical micelles, worm-like micelles, and vesicles. whiterose.ac.ukresearchgate.net The final morphology of these nano-objects is primarily determined by the degree of polymerization (DP) of the core-forming poly(this compound) (P4HBA) block. whiterose.ac.uk
For instance, employing a hydrophilic macro-CTA like poly(glycerol monomethacrylate) (PGMA) or poly(ethylene glycol) (PEG), a diblock copolymer such as PGMA-P4HBA or PEG-P4HBA can be synthesized. whiterose.ac.ukrsc.org In these systems, the hydrophilic block acts as a stabilizer, while the growing P4HBA block becomes insoluble in the aqueous medium, triggering self-assembly. whiterose.ac.uk The specific morphology of the resulting nano-objects can be controlled by adjusting the target DP of the P4HBA block. whiterose.ac.ukrsc.org Lower DPs typically result in the formation of spheres, which can transition to worms and then vesicles as the DP is increased. whiterose.ac.uk
A typical PISA synthesis involves the polymerization of 4HBA in water, often initiated by a redox initiator system like potassium persulfate/ascorbic acid at temperatures around 30°C, and mediated by a suitable RAFT agent and a hydrophilic macro-CTA. rsc.orgacs.org
Kinetic studies are essential for understanding the RAFT polymerization of 4HBA and for fine-tuning reaction conditions to produce polymers with desired characteristics.
The RAFT polymerization of 4HBA generally follows first-order kinetics concerning the monomer concentration. acs.orgwhiterose.ac.uk This is demonstrated by a linear relationship between the natural logarithm of the initial monomer concentration ([M]₀) over the monomer concentration at time t ([M]t) versus polymerization time. acs.orgwhiterose.ac.uk Such linearity indicates a relatively constant concentration of propagating radicals, a key characteristic of a controlled polymerization process. acs.orgwhiterose.ac.uk For example, in some studies, high monomer conversions of over 99% can be achieved within 60 minutes. acs.org
Table 1: Illustrative Monomer Conversion and First-Order Kinetics Data for RAFT Polymerization of 4HBA This table presents hypothetical data based on typical kinetic profiles.
| Time (minutes) | Monomer Conversion (%) | ln([M]₀/[M]t) |
| 10 | 25 | 0.29 |
| 20 | 44 | 0.58 |
| 30 | 58 | 0.87 |
| 40 | 69 | 1.17 |
| 50 | 77 | 1.47 |
| 60 | 83 | 1.77 |
A hallmark of a controlled polymerization is the linear increase of the number-average molecular weight (Mn) with monomer conversion. acs.orgwhiterose.ac.ukacs.org In the RAFT polymerization of 4HBA, experimental Mn values, typically determined by gel permeation chromatography (GPC), show a strong correlation with the theoretical molecular weights (Mn,th). acs.orgwhiterose.ac.ukacs.org This linear progression confirms that the polymerization is well-controlled, with a consistent number of polymer chains growing throughout the reaction. acs.orgacs.org
Table 2: Illustrative Evolution of Number-Average Molecular Weight with Monomer Conversion for RAFT Polymerization of 4HBA This table presents hypothetical data based on typical experimental trends.
| Monomer Conversion (%) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) |
| 25 | 5,000 | 4,800 |
| 44 | 8,800 | 8,500 |
| 58 | 11,600 | 11,200 |
| 69 | 13,800 | 13,300 |
| 77 | 15,400 | 14,900 |
| 83 | 16,600 | 16,100 |
RAFT polymerization of 4HBA yields polymers with narrow molecular weight distributions, as evidenced by low dispersity (Đ) values (Đ = Mw/Mn, where Mw is the weight-average molecular weight). whiterose.ac.ukacs.orgrsc.org Dispersity values for the RAFT polymerization of 4HBA are typically below 1.20, indicating a high level of control. whiterose.ac.ukacs.org However, at higher conversions or temperatures, broadening of the molecular weight distribution (Đ > 1.40) can occur due to chain transfer to the polymer, a known side reaction for acrylic monomers. acs.orgacs.org
Table 3: Illustrative Dispersity Values at Different Monomer Conversions for RAFT Polymerization of 4HBA This table presents hypothetical data based on typical experimental findings.
| Monomer Conversion (%) | Dispersity (Đ) |
| 25 | 1.12 |
| 44 | 1.10 |
| 58 | 1.09 |
| 69 | 1.11 |
| 77 | 1.13 |
| 83 | 1.15 |
Chain Transfer Mechanisms in RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity. However, in the RAFT polymerization of acrylic monomers like this compound (4-HBA), side reactions can occur, impacting the control over the polymerization process.
Chain Transfer to Acrylic Backbone: A significant side reaction in the RAFT polymerization of 4-HBA is chain transfer to the polymer backbone. nih.govacs.orgwhiterose.ac.uk This phenomenon is well-documented for acrylic monomers, particularly when targeting high degrees of polymerization and at elevated conversions. nih.govacs.org During this process, a propagating radical abstracts a hydrogen atom from the polymer backbone, creating a new radical center on the chain. This mid-chain radical can then propagate further, leading to the formation of a branched or cross-linked polymer.
In kinetic studies of RAFT aqueous dispersion polymerization of 4-HBA, this chain transfer reaction manifests as a high molecular weight shoulder in gel permeation chromatography (GPC) traces, leading to a significant broadening of the molecular weight distribution (Mw/Mn > 1.40) at monomer conversions above 65%. nih.govacs.orgwhiterose.ac.uk This effect is observed even when the monomer has been purified to remove diacrylate impurities, confirming that the branching arises from chain transfer to the PHBA backbone itself. acs.orgwhiterose.ac.uk
Premature End-Group Hydrolysis: Another potential side reaction in RAFT polymerization is the premature hydrolysis of the thiocarbonylthio end-groups (the RAFT agent moiety). This would result in the loss of the controlling agent and, consequently, a loss of control over the polymerization. nih.gov However, studies on the RAFT polymerization of 4-HBA suggest that this is not the dominant side reaction. The observation that GPC curves recorded with a UV detector (which detects the RAFT end-group) overlay with those from a refractive index detector suggests that the end-groups remain largely intact and that chain transfer to the polymer is the more significant issue. nih.gov While hydrolysis of RAFT agents can be a concern, particularly with certain dithioesters under specific pH or temperature conditions, evidence points to chain transfer to the polymer as the primary cause of broadening molecular weight distributions in 4-HBA polymerization. sigmaaldrich.comrsc.org
Activated Monomer (AM) Mechanism in Hybrid Photopolymerizations involving this compound
In hybrid photopolymerizations combining free-radical and cationic curing systems, such as acrylate-epoxide systems, this compound can play a crucial role as a chain transfer agent that facilitates the Activated Monomer (AM) mechanism. mdpi.com The AM mechanism is a cationic chain transfer reaction where a protic species, such as an alcohol, reacts with a cationic active center. mdpi.comnih.gov
In an epoxide-acrylate hybrid system, the inclusion of hydroxyl-containing acrylates like 4-HBA provides the necessary hydroxyl groups to promote the AM mechanism. mdpi.com The process unfolds as follows:
A cationic active center (a protonated epoxide monomer) reacts with a hydroxyl group on the poly(4-HBA) chain.
This reaction leads to the ring-opening of the epoxide, capping the chain and regenerating a proton.
The regenerated proton can then initiate a new polymer chain, or the newly formed hydroxyl group can react with another protonated monomer, resulting in graft propagation. mdpi.comuiowa.edu
This mechanism effectively creates covalent bonds between the epoxide and acrylate polymer systems, leading to the formation of grafted polymer networks (GPNs). The use of 4-HBA as a chain transfer agent allows for the tuning of polymer network architecture and mechanical properties, such as lowering the glass transition temperature and creating more homogeneous networks compared to the neat epoxide system. mdpi.com
Other Polymerization Modalities of this compound
Emulsion Graft Polymerization of this compound Glycidylether
Radiation-induced emulsion graft polymerization has been effectively used to modify the surface of polymeric materials. A notable example involves the grafting of this compound glycidylether (4-HBAGE) onto a polyethylene/polypropylene (PE/PP) nonwoven fabric using a pre-irradiation method. scirp.orgscirp.orgresearchgate.net In this process, the PE/PP fabric is first irradiated with an electron beam to create radicals on its surface, which then initiate the polymerization of the monomer from an emulsion. scirp.orgnih.gov
The degree of grafting (Dg) was found to be dependent on several factors, including the irradiation dose, monomer concentration, and reaction time. scirp.orgresearchgate.net Research has identified optimal conditions for this process to achieve significant grafting. For instance, after a 30 kGy irradiation dose, a reaction with a 5% 4-HBAGE concentration and 0.5% Span 20 as a surfactant at 40°C for 2 hours yielded a degree of grafting of 135%. scirp.orgscirp.orgresearchgate.netresearchgate.net The degree of grafting was observed to increase linearly with the absorbed radiation dose up to 40 kGy. researchgate.net
| Irradiation Dose (kGy) | Degree of Grafting (Dg) (%) |
|---|---|
| 10 | ~40 |
| 20 | ~80 |
| 30 | ~135 |
| 40 | ~160 |
| 50 | ~180 (Saturation) |
UV-Curing Polymerization of this compound
This compound is a common monomer used in UV-curable formulations due to its rapid polymerization kinetics. Studies on the cure behavior of photocurable materials containing 4-HBA demonstrate its high reactivity. researchgate.net The conversion of the monomer to polymer is a direct function of the applied UV cure energy, measured in mJ/cm².
In a study of a novel photocurable adhesive, 4-HBA exhibited a very fast cure rate, achieving 100% conversion at a relatively low cure energy of just 200 mJ/cm². researchgate.net This high reactivity is advantageous for applications requiring rapid curing speeds.
| UV Cure Energy (mJ/cm²) | Conversion Rate (%) |
|---|---|
| 0 | 0 |
| < 200 | Intermediate |
| 200 | 100 |
Michael Addition of this compound to Cellulose (B213188) Derivatives
The Michael addition reaction offers a pathway to chemically modify natural polymers like cellulose to improve their properties. Researchers have successfully synthesized amorphous cellulose derivatives by reacting cellulose with this compound under alkaline conditions. mdpi.comdigitellinc.comnih.gov The reaction is typically carried out in a solvent system of an ionic liquid and N,N-dimethylformamide (DMF) with lithium hydroxide (B78521) (LiOH) as a catalyst. mdpi.comnih.gov
This modification aims to reduce the inherent crystallinity of cellulose, thereby improving its solubility and processability. mdpi.comdigitellinc.com The Michael adduct of cellulose and 4-HBA, with a degree of substitution (DS) of approximately 0.6, was found to be soluble in dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov This enhanced solubility allowed for the product to be cast into flexible films from its DMSO solution. Furthermore, the incorporation of an ionic liquid into these films conferred thermoplastic properties to the bio-based material. mdpi.comnih.gov
| Parameter | Condition |
|---|---|
| Cellulose Source | Microcrystalline cellulose |
| Reagent | This compound (HBA) |
| Catalyst | Lithium hydroxide (LiOH) |
| Solvent | 1-butyl-2,3-dimethylimidazolium chloride / N,N-dimethylformamide (DMF) |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 1 hour |
Graft Polymerization onto Polymeric Matrices
Graft polymerization is a versatile method for imparting new functionalities to existing polymer substrates by covalently bonding new polymer chains to the original matrix. This compound has been successfully grafted onto both synthetic and natural polymeric matrices.
Polyethylene/Polypropylene (PE/PP) Nonwoven Fabric: As detailed in section 2.2.1, this compound glycidylether can be grafted onto PE/PP nonwoven fabric via radiation-induced emulsion polymerization. scirp.orgresearchgate.net This modification introduces functional glycidyl (B131873) ether groups onto the fabric surface, which can be further functionalized for applications such as creating adsorbents for heavy metal ions. scirp.orgscirp.org The resulting grafted material maintains flexibility even at high degrees of grafting. scirp.org
Silk Fibroin: 4-HBA has also been graft-copolymerized onto natural silk fibroin fibers from the Bombyx mori silkworm. researchgate.netresearchgate.net In one study, the grafting was initiated using ammonium (B1175870) persulfate in an aqueous medium. researchgate.net The research found that:
The weight gain of the silk fibers increased as the concentration of the 4-HBA monomer in the system increased. researchgate.net
The grafting efficiency ranged from 45% to 65%. researchgate.net
Spectroscopic analysis revealed that the grafting process induced conformational rearrangements in the silk fibroin structure, leading to a more disordered state, although the primary β-sheet conformation was retained. researchgate.net
This modification of silk fibroin with poly(this compound) is explored for potential biomedical applications, aiming to improve the properties of the natural fiber according to the desired function. researchgate.netnih.gov
Polymerization-Induced Self-Assembly (PISA) with this compound
Control over Poly(this compound) Nano-object Morphology (spheres, worms, vesicles)
The final morphology of nano-objects prepared via PISA is governed by the relative volume fractions of the stabilizer and core-forming blocks, which can be precisely controlled by adjusting the degree of polymerization (DP) of the core-forming block. mdpi.com In the case of P4HBA-based systems, a predictable evolution of morphologies from spheres to worms and finally to vesicles is consistently observed as the DP of the P4HBA block is increased. nih.govacs.org
This progression is a hallmark of many PISA formulations. Initially, at a low DP of the P4HBA core, spherical micelles are formed. As the polymerization continues and the hydrophobic P4HBA block grows longer, these spheres can undergo one-dimensional fusion to form worm-like or cylindrical micelles. acs.org With a further increase in the P4HBA DP, these worms can then transform into vesicles (polymersomes). nih.govnsf.gov The concentration of the polymerization is also a critical parameter, with higher solids content generally favoring the formation of higher-order morphologies like worms and vesicles at a given P4HBA DP. rsc.org
For example, in the Reversible Addition-Fragmentation Chain Transfer (RAFT) aqueous dispersion polymerization of HBA using a poly(glycerol monomethacrylate) (PGMA) stabilizer, a systematic study demonstrated this precise morphological control. Pure spheres, worms, or vesicles could be reproducibly synthesized by targeting specific DPs for the P4HBA block. nih.gov
Table 1: Representative Morphologies of PGMA-P4HBA Nano-objects
The following table, based on data from RAFT aqueous dispersion polymerization of HBA using a PGMA100 stabilizer at 20% w/w solids, illustrates the effect of the P4HBA core-forming block's degree of polymerization on the resulting nano-object morphology. nih.gov
| Stabilizer Block | Core Block DP (y) in PGMA₁₀₀-P4HBAy | Resulting Morphology |
| PGMA₁₀₀ | 100 - 200 | Spheres |
| PGMA₁₀₀ | 250 - 300 | Worms |
| PGMA₁₀₀ | 350 - 600 | Vesicles |
Reverse Sequence PISA Approaches Utilizing Poly(this compound) Latex Precursors
Conventional PISA involves growing a hydrophobic block from a soluble hydrophilic block. In a "reverse sequence" approach, the hydrophobic block is synthesized first, typically as a latex, and then chain-extended with a hydrophilic monomer. acs.orgwhiterose.ac.uk
This has been successfully demonstrated by first preparing an anionic P4HBA latex via RAFT aqueous dispersion polymerization using a carboxylic acid-functionalized RAFT agent. acs.orgnih.govresearchgate.net These charge-stabilized P4HBA latex particles can then serve as a macro-CTA for the subsequent polymerization of a water-miscible monomer, such as 2-(N-acryloyloxy)ethyl pyrrolidone (NAEP). whiterose.ac.uknih.gov The addition of the NAEP monomer leads to the in situ molecular dissolution of the P4HBA latex particles. acs.orgresearchgate.net The subsequent polymerization of NAEP results in the formation of sterically stabilized P4HBA-PNAEP diblock copolymer nanoparticles. whiterose.ac.uknih.gov This method provides an alternative pathway to forming block copolymer nano-objects, where the organosulfur RAFT group is located at the end of the stabilizer chains rather than within the nanoparticle core. acs.orgshef.ac.uk
In Situ Morphological Transitions of Poly(this compound) Nano-objects
A key feature of PISA is the continuous evolution of copolymer morphology as the polymerization of the core-forming block proceeds. nsf.gov For the RAFT aqueous dispersion polymerization of 4-HBA, kinetic studies have allowed for the direct observation of this progression. nih.govacs.org
By taking aliquots from the reaction mixture at various time points, the transformation can be tracked. The process typically begins with the formation of nascent spherical micelles shortly after the growing P4HBA block becomes insoluble in the aqueous medium. nih.govacs.org As the HBA monomer is consumed and the DP of the P4HBA block increases, these spheres evolve into worms and subsequently into vesicles within the same reaction vessel. nih.govacs.org These morphological transitions can be confirmed by techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS). nih.gov The ability to monitor these transitions provides fundamental insights into the self-assembly mechanism. nsf.gov Furthermore, the final P4HBA-based nano-objects often exhibit thermoresponsive behavior, where similar morphological transitions (e.g., spheres to worms to vesicles) can be induced reversibly by changing the temperature of the aqueous dispersion. researchgate.netwhiterose.ac.ukrsc.org
Copolymerization and Grafting Architectures Involving 4 Hydroxybutyl Acrylate
Diblock Copolymer Systems Incorporating 4-Hydroxybutyl Acrylate (B77674)
Diblock copolymers consist of two distinct polymer chains linked together. The inclusion of a poly(4-hydroxybutyl acrylate) (PHBA) block can impart specific characteristics, such as thermoresponsiveness and hydrophobicity, to the final material.
The synthesis of PGMA-b-PHBA diblock copolymers is often achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) aqueous dispersion polymerization. acs.org In this process, a poly(glycerol monomethacrylate) (PGMA) precursor is chain-extended with this compound (HBA). acs.org This method allows for the creation of a range of PGMA-PHBA nano-objects by systematically varying the degree of polymerization of each block. acs.org
Research has shown that replacing the commonly used poly(2-hydroxypropyl methacrylate) (PHPMA) block with a PHBA block results in significantly greater thermoresponsive behavior over a broader range of copolymer compositions. acs.org This is attributed to the lower glass transition temperature (Tg) and increased chain mobility of PHBA compared to PHPMA. acs.org The thermoresponsive nature of these nano-objects has been explored using techniques like dynamic light scattering and temperature-dependent rheology. acs.org A kinetic study of the RAFT aqueous dispersion polymerization of HBA at 30°C using a PGMA precursor demonstrated that nearly full monomer conversion could be achieved within 60 minutes. acs.org
| Copolymer System | Polymerization Method | Key Findings |
| PGMA-b-PHBA | RAFT Aqueous Dispersion Polymerization | Enhanced thermoresponsiveness compared to PGMA-b-PHPMA. acs.org |
| PHBA provides greater chain mobility due to its lower Tg. acs.org | ||
| Efficient polymerization kinetics with high monomer conversion. acs.org |
The synthesis of poly(ethylene glycol)-block-poly(this compound) (PEG-b-PHBA) has been explored for various applications, including the development of biocompatible materials. researchgate.netnih.gov PEG, a hydrophilic and biocompatible polymer, is often conjugated with other polymers to enhance their properties for biomedical uses. nih.gov The combination of PEG with PHBA can result in amphiphilic block copolymers with potential applications in drug delivery and tissue engineering. mdpi.comrsc.org The synthesis can be achieved through methods like atom transfer radical polymerization (ATRP) or by utilizing click chemistry to link the two polymer blocks. researchgate.net
All-acrylic diblock copolymer nanoparticles of poly(2-hydroxyethyl acrylate)-block-poly(this compound) (PHEA-b-PHBA) have been successfully synthesized via a one-pot RAFT aqueous dispersion polymerization. rsc.orgrsc.org This method has been used to prepare a series of PHEA-PHBA nanoparticles using either a carboxylic acid-functionalized or a morpholine-functionalized RAFT agent. rsc.orgrsc.org
The colloidal stability of these nanoparticles is pH-dependent. Nanoparticles synthesized with a carboxylic acid-functionalized RAFT agent (HOOC-PHEA-b-PHBA) show reversible flocculation below pH 5.1, while those with a morpholine-functionalized RAFT agent (Mo-PHEA-b-PHBA) flocculate above pH 5. rsc.org The stability of the HOOC-PHEA-b-PHBA nanoparticles is also sensitive to the presence of salt, indicating that electrosteric stabilization is conferred by the ionization of the end-group. rsc.org The steric stabilization and, consequently, the colloidal stability can be improved by reducing the PHBA/PHEA molar ratio or by increasing the degree of polymerization of the PHEA stabilizer block. rsc.org For characterization by transmission electron microscopy (TEM), the hydroxyl-functional nano-objects can be covalently stabilized using glutaraldehyde (B144438). rsc.org
| Copolymer System | RAFT Agent Functionality | pH-Dependent Flocculation | Salt Sensitivity |
| HOOC-PHEA-b-PHBA | Carboxylic acid | Below pH 5.1 | Sensitive to added salt (e.g., KCl) |
| Mo-PHEA-b-PHBA | Morpholine | Above pH 5 | Not specified |
The synthesis of poly(N-(2-acryloyloxyethyl)pyrrolidone)-block-poly(this compound) (PNAEP-b-PHBA) diblock copolymer nano-objects can be achieved through a two-step, one-pot RAFT aqueous dispersion polymerization of HBA at 30°C. acs.org Due to the low glass transition temperature of the PHBA block, these nano-objects require covalent crosslinking with a reagent like glutaraldehyde for analysis by TEM. acs.org
By varying the degree of polymerization of the PHBA block, different morphologies such as spheres, worms, or vesicles can be obtained in an acidic aqueous solution at 20°C. acs.org The morphology of these nano-objects is also pH-responsive; raising the pH above the pKa of the terminal carboxylic acid group on the PNAEP chain can induce a vesicle-to-sphere transition. acs.org Furthermore, a "reverse sequence" polymerization-induced self-assembly (PISA) approach has been developed. nih.govacs.org This involves first synthesizing a charge-stabilized PHBA latex via RAFT aqueous dispersion polymerization. nih.govacs.org The subsequent addition of N-(2-acryloyloxyethyl)pyrrolidone (NAEP) monomer leads to the dissolution of the PHBA latex and the formation of sterically stabilized PNAEP-b-PHBA diblock copolymer nanoparticles. nih.govacs.org
Copolymers of butyl acrylate (BA) and this compound (HBA) are of interest in various fields. Poly(butyl acrylate) (PBA) itself is a soft polymer with a low glass transition temperature. wikipedia.org The random incorporation of HBA monomers into the PBA backbone introduces hydroxyl groups, which can enhance properties like adhesion and provide sites for crosslinking. specialchem.com The synthesis of these random copolymers can be achieved through conventional free radical polymerization or controlled radical polymerization techniques like ATRP, which allows for better control over the molecular weight and dispersity. nih.gov The ratio of BA to HBA can be varied to fine-tune the properties of the resulting copolymer for specific applications, such as in coatings and adhesives. nih.gov
Graft Copolymerization involving this compound
Graft copolymerization involves attaching polymer chains (grafts) onto a main polymer backbone. This compound can be used as a monomer to be grafted onto various polymer backbones, or polymers containing HBA units can serve as the backbone for grafting other monomers. The hydroxyl groups along the PHBA chain are reactive sites that can be utilized for initiating the polymerization of another monomer, leading to the formation of a graft copolymer. This approach allows for the modification of existing polymers to introduce new properties. For instance, grafting hydrophilic polymers onto a hydrophobic PHBA backbone can create amphiphilic graft copolymers with applications as surfactants or compatibilizers.
Grafting this compound Glycidylether onto Polyethylene/Polypropylene Nonwoven Fabric
The functionalization of inert polymer surfaces, such as those of polyethylene/polypropylene (PE/PP) nonwoven fabrics, is crucial for expanding their applications. One method to achieve this is through radiation-induced graft copolymerization. Research has reported the successful grafting of this compound glycidyl (B131873) ether (4HBAGE) onto PE/PP nonwoven fabric. researchgate.net
4HBAGE is a functional monomer that contains both a glycidyl ether group and a double bond, allowing it to be copolymerized with various vinyl monomers. m-chemical.co.jp When grafted onto a polymer backbone, the glycidyl ether group is positioned further away from the main chain due to the butyl spacer. This structure enhances the crosslinking ratio with curing agents, leading to improved properties such as scratch resistance and unique flexibility. m-chemical.co.jp The resulting copolymers also exhibit good resistance to acid rain. m-chemical.co.jp The grafting of 4HBAGE onto PE/PP nonwoven fabrics is part of a broader field of research that includes grafting other functional monomers like glycidyl methacrylate (B99206) to create materials for use as battery separators and heavy metal ion adsorbents. researchgate.net
Table 2: Properties and Applications of this compound Glycidylether (4HBAGE) Copolymers
| Feature | Description | Potential Applications |
| Functional Groups | Glycidyl ether and a double bond. m-chemical.co.jp | Paints and coatings m-chemical.co.jp |
| Structure | Glycidyl ether is distant from the copolymer backbone. m-chemical.co.jp | Powder coatings m-chemical.co.jp |
| Crosslinking | Achieves a higher crosslinking ratio with curing agents. m-chemical.co.jp | UV/EB curable compositions m-chemical.co.jp |
| Physical Properties | Provides excellent scratch resistance and flexibility. m-chemical.co.jp | Adhesives m-chemical.co.jp |
| Chemical Resistance | Offers good acid rain resistance. m-chemical.co.jp | Epoxy acrylates m-chemical.co.jp |
Formation of Grafted Polymer Networks in Epoxide–Acrylate Hybrid Photopolymerizations
Hybrid epoxide-acrylate photopolymerization is a technique that enables the creation of advanced polymer networks with tailored properties. fao.orgmdpi.com In these systems, the epoxide component undergoes cationic ring-opening photopolymerization, while the acrylate undergoes free-radical photopolymerization. mdpi.com The use of hydroxyl-containing acrylates, such as this compound, is central to forming grafted polymer networks (GPNs). fao.orgmdpi.com
The formation of these GPNs is achieved by controlling the balance between two cationic polymerization mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. fao.orgmdpi.com The hydroxyl groups on the acrylate, in this case, 4-HBA, act as chain transfer agents. mdpi.com In the AM mechanism, these hydroxyl groups react with protonated epoxide monomers. This reaction opens the epoxide ring and regenerates a hydroxyl group, which can then react with another protonated monomer, leading to the growth of grafts. mdpi.com This process covalently bonds the epoxide chains to the acrylate chains, creating a GPN. fao.orgmdpi.com
The resulting grafted networks exhibit distinct physical properties compared to neat epoxide networks. They typically have a lower glass transition temperature (Tg) and form a more homogeneous network with little to no phase separation. fao.orgmdpi.comuiowa.edu By controlling the hydroxyl content and the composition of the hybrid formulation, the mechanical properties of the final material, such as coatings, sealants, and adhesives, can be precisely tuned. fao.orgmdpi.com
Table 3: Comparison of Grafted Polymer Networks (GPNs) and Neat Epoxide Networks
| Property | Grafted Polymer Network (from Epoxide-Acrylate Hybrid) | Neat Epoxide Network |
| Network Architecture | Covalent bonds between epoxide and acrylate chains. fao.orgmdpi.com | Homopolymer network of epoxide units. |
| Homogeneity | More homogeneous, little to no phase separation. fao.orgmdpi.com | Can be less homogeneous if impurities exist. |
| Glass Transition Temperature (Tg) | Lower than the neat epoxide network. fao.orgmdpi.com | Higher baseline Tg. uiowa.edu |
| Formation Mechanism | Relies on the activated monomer (AM) mechanism via hydroxyl groups. fao.orgmdpi.com | Primarily active chain end (ACE) mechanism. fao.org |
Advanced Characterization and Structure Property Relationships of Poly 4 Hydroxybutyl Acrylate and Its Copolymers
Spectroscopic Analysis of Poly(4-Hydroxybutyl Acrylate) and its Copolymers
Spectroscopic techniques are fundamental in elucidating the chemical structure and intermolecular interactions within PHBA-based materials.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for the analysis of PHBA and its copolymers. It is routinely used to determine monomer conversion during polymerization. This is achieved by monitoring the disappearance of the characteristic vinyl proton signals of the 4-hydroxybutyl acrylate (B77674) (HBA) monomer, typically found between 5.8 and 6.5 ppm, and comparing their integration to the signals of the growing acrylic polymer backbone at approximately 1.5–1.9 ppm. nih.govacs.org Studies have shown that HBA conversions of at least 97% can be confirmed using this method. nih.govacs.org
For copolymers, ¹H NMR is critical for determining the final copolymer composition. For instance, in poly(2-hydroxyethyl acrylate)-poly(this compound) (PHEA-PHBA) diblock copolymers, the composition can be calculated by comparing the integrated signal of the PHEA block (e.g., at 3.78 ppm) with a characteristic signal from the PHBA block (e.g., at 3.63 ppm). nih.gov
Furthermore, variable temperature ¹H NMR studies conducted in D₂O are employed to investigate the hydration and swelling behavior of PHBA-based nano-objects. As the temperature changes, variations in the intensity of proton signals corresponding to the PHBA chains can be observed. For example, in studies of PHBA latex particles, the pendent methylene (B1212753) proton signals become more intense at higher temperatures, indicating a progressive increase in the degree of latex swelling. nih.gov This allows for the calculation of the apparent degree of hydration, which has been shown to increase significantly with temperature, rising from 38% at 5°C to approximately 100% at 40°C for certain systems. nih.gov
| Parameter Measured | ¹H NMR Signal(s) Monitored | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| HBA Monomer Conversion | Monomer vinyl protons | 5.8 - 6.5 | nih.govacs.org |
| PHBA Polymer Formation | Acrylic backbone protons | 1.5 - 1.9 | nih.govacs.org |
| Degree of Hydration (VT-NMR) | Pendent methylene protons | Variable | nih.gov |
Infrared (IR) and Raman spectroscopy are valuable for probing the functional groups and molecular interactions within polymers. In copolymers containing PHBA, such as poly(hydroxybutyl acrylate-co-acrylamide), Fourier-transform infrared (FTIR) spectroscopy identifies characteristic absorption bands. These include the ester C=O stretching vibration around 1712 cm⁻¹, alkane C-H stretching near 2962 cm⁻¹, and the ester C-O-C signal around 1022 cm⁻¹. vot.pl
FTIR is particularly sensitive to intermolecular interactions like hydrogen bonding. In composites of poly(butyl acrylate) with cellulose (B213188) nanowhiskers, the formation of intermolecular hydrogen bonds between the hydroxyl groups of cellulose and the carbonyl groups of the acrylate polymer is confirmed by a shift of the O-H stretching vibration to a lower wavenumber. scielo.org.mx Such analyses are crucial for understanding the miscibility and interaction within polymer blends and composites containing PHBA.
Raman spectroscopy complements IR by providing detailed information on molecular vibrations and is especially useful for studying conformational changes in polymers. Changes in Raman signals can be directly associated with specific types of molecular interactions and ordering. mdpi.com For instance, in thermoresponsive polymers, Raman spectroscopy can detect the conformational collapse and reswelling of polymer chains across a phase transition temperature by monitoring temperature-dependent changes in the intensity of peaks associated with side chains relative to the polymer backbone. mdpi.com While specific studies on PHBA are not detailed, the technique's ability to probe changes in vibrational modes of individual molecular moieties makes it highly applicable for investigating conformational order in PHBA systems. mdpi.comnih.gov
Chromatographic Techniques for Poly(this compound) Characterization
Chromatography is indispensable for determining the molecular weight characteristics of polymers, which are critical to their physical and mechanical properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of PHBA and its copolymers. The technique separates polymer chains based on their hydrodynamic volume in solution.
In the synthesis of PHBA via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, GPC is used to track the evolution of the number-average molecular weight (Mₙ) and dispersity (Mₙ/Mₙ) as the monomer is converted to polymer. nih.gov A linear increase in Mₙ with monomer conversion is indicative of a well-controlled polymerization. nih.gov GPC analyses of PHBA homopolymers and copolymers typically show relatively narrow and symmetrical molecular weight distributions, with dispersity values often below 1.40, signifying good control over the polymerization process. nih.govmdpi.comnih.gov However, at high conversions or temperatures, a high molecular weight shoulder may appear in the GPC trace, which is often attributed to chain transfer to the polymer. vot.pl
The experimental setup commonly involves an eluent such as dimethylformamide (DMF) with lithium bromide, and calibration is performed using a series of near-monodisperse poly(methyl methacrylate) (PMMA) standards. vot.plscielo.org.mx
| Target Degree of Polymerization (DP) | Number-Average Molecular Weight (Mₙ, g/mol) | Dispersity (Mₙ/Mₙ) | Observation | Reference |
|---|---|---|---|---|
| 150 | 22,100 | 1.18 | Relatively narrow molecular weight distribution. | nih.gov |
| 250 | 31,500 | 1.31 | Higher dispersity due to a high molecular weight shoulder. | vot.pl |
Scattering and Imaging Techniques for Poly(this compound) Nano-objects
Scattering techniques are vital for characterizing the size, shape, and aggregation behavior of PHBA-based nanoparticles and assemblies in solution.
Dynamic Light Scattering (DLS) is a non-invasive technique used extensively to determine the size distribution of nanoparticles in suspension. For PHBA-based systems, DLS provides the z-average hydrodynamic diameter and the polydispersity index (PDI), which quantifies the breadth of the size distribution.
DLS is crucial for monitoring the formation of nano-objects during polymerization-induced self-assembly (PISA). The onset of micellar nucleation can be identified by the appearance of well-defined nanoparticles of a specific size at a critical degree of polymerization of the core-forming PHBA block. nih.govnih.gov
The technique is also highly effective for studying the stimulus-responsive behavior of PHBA nano-objects. For example, the pH dependence of the colloidal stability of PHBA-based nanoparticles can be assessed. In one study, sterically stabilized diblock copolymer nanoparticles of PHBA₂₅₀–PNAEP₁₄₈ were found to have a stable z-average diameter of 57 nm between pH 2.0 and 4.4. nih.govvot.pl However, above pH 4.4, deprotonation of carboxylic acid end groups within the nanoparticle cores led to swelling and an increase in the apparent diameter to over 200 nm, followed by complete dissociation above pH 6.5. vot.pl Conversely, for charge-stabilized PHBA latexes, lowering the pH below a critical value can induce irreversible aggregation due to the protonation of stabilizing anionic groups. nih.govacs.org
| pH Range | Z-Average Diameter (nm) | State of Nanoparticles | Reference |
|---|---|---|---|
| 2.0 - 4.4 | 57 | Colloidally stable nanoparticles | nih.govvot.pl |
| 4.4 - 6.5 | Increases from 57 to >200 | Swelling of nanoparticle cores | vot.pl |
| > 6.5 | - (Dissociation) | Molecularly-dissolved chains | vot.pl |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a critical technique for visualizing the morphologies of nano-objects formed by poly(this compound) (PHBA) based block copolymers. These copolymers are known to self-assemble into a variety of nanostructures, including spheres, worms, and vesicles in aqueous solutions. dtu.dknih.gov However, the low glass transition temperature (Tg) of the PHBA block, which is below -30°C, causes film formation during TEM grid preparation, making direct visualization of the nano-object morphologies challenging. whiterose.ac.ukacs.org
To overcome this, covalent stabilization of the nano-objects is employed prior to TEM analysis. whiterose.ac.uk A common method involves the use of glutaraldehyde (B144438) (GA) as a cross-linking agent, which reacts with the hydroxyl groups on the PHBA chains to form stable acetal (B89532) linkages. whiterose.ac.uk This cross-linking is essential to preserve the morphology of the nano-objects during the drying process for TEM imaging. acs.orgnih.gov
The concentration at which cross-linking is performed significantly influences the observed morphology. For instance, for HOOC–PHEA73–PHBA243 and HOOC–PHEA73–PHBA421 nano-objects, TEM studies showed the presence of spheres when cross-linked at a low concentration (0.1% w/w). rsc.org However, when cross-linked at higher concentrations (10-20% w/w), the same copolymers revealed worm-like and vesicular morphologies, respectively. rsc.org This indicates that the nano-objects can be unstable to dilution.
TEM has been instrumental in observing the evolution of copolymer morphologies during polymerization-induced self-assembly (PISA). For example, in the synthesis of PGMA100-PHBA650, aliquots were extracted over time and stabilized with GA for TEM analysis. The images revealed a progression from nascent spherical nano-objects to their fusion into dimers and trimers, followed by the formation of longer worms, and eventually vesicles. whiterose.ac.uk This detailed visualization provides crucial mechanistic insights into the self-assembly process. dtu.dknih.gov
Table 1: Influence of Covalent Stabilization on Observed Morphologies of HOOC–PHEA73–PHBAy Nano-objects by TEM
| Copolymer | Concentration for Cross-linking | Observed Morphology |
|---|---|---|
| HOOC–PHEA73–PHBA243 | 0.1% w/w | Spheres |
| HOOC–PHEA73–PHBA243 | 20% w/w | Worms |
| HOOC–PHEA73–PHBA421 | 0.1% w/w | Spheres |
| HOOC–PHEA73–PHBA421 | 10% w/w | Vesicles |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful technique for the structural characterization of nano-objects at the nanoscale, providing information on their shape, size, and arrangement. researchgate.netosti.gov In the context of poly(this compound)-based systems, SAXS is used to complement TEM data and to study morphological transitions in solution.
For instance, variable temperature SAXS experiments have been used to confirm the vesicle-to-worm transition in thermoresponsive diblock copolymer systems. rsc.org The scattering patterns obtained from SAXS can be analyzed to determine the form factor, P(q), and the pair distance distribution function, which provide detailed information about the morphology of the nano-objects. researchgate.net This technique is particularly useful for studying systems in their native, solvated state, which is a significant advantage over electron microscopy techniques that require drying. nih.gov
SAXS has been employed to study the morphological evolution of PEG113–PHBA260 nano-objects, where an increase in temperature drives the transition from spheres to worms or vesicles. rsc.org The changes in the scattering profiles with temperature provide quantitative data on the structural changes occurring during these transitions.
Shear-Induced Polarized Light Imaging (SIPLI)
Shear-Induced Polarized Light Imaging (SIPLI) is a technique used to identify anisotropic, or non-spherical, nanoparticles in a dispersion under shear. anton-paar.com This method is based on the principle of birefringence, where optically anisotropic materials alter the polarization of light passing through them. anton-paar.com For poly(this compound)-based dispersions, SIPLI can be used to detect the presence of worm-like micelles, which are anisotropic.
In studies of HOOC–PHEA73–PHBAy nano-objects, SIPLI was used in conjunction with other characterization techniques to assess the morphology of the dispersions. rsc.org Discrepancies between visual inspection, DLS, and SIPLI can indicate instabilities in the nano-object morphology, such as dilution-induced transitions. SIPLI studies have also confirmed the presence of weakly anisotropic worm-like particles in certain PDMAC-PHBA copolymer dispersions. acs.org
Rheological Studies of Poly(this compound) Based Dispersions
Temperature-Dependent Rheology
The rheological properties of aqueous dispersions of poly(this compound)-based copolymers are highly dependent on temperature, often exhibiting thermoreversible behavior. acs.org This is due to the weakly hydrophobic nature of the PHBA block, which becomes more hydrated upon heating, leading to morphological transitions. acs.orgrsc.org These transitions from spheres to worms to vesicles are accompanied by significant changes in the viscosity of the dispersion.
For example, a 20% w/w aqueous dispersion of HOOC–PHEA73–PHBA265 nano-objects demonstrates thermoreversible sphere-to-worm and worm-to-vesicle transitions between 2°C and 50°C. rsc.org At low temperatures, the dispersion is a low-viscosity fluid of spheres. As the temperature increases, the spheres transition into entangled worms, leading to a significant increase in viscosity and the formation of a free-standing gel. Further heating can lead to a worm-to-vesicle transition, resulting in a decrease in viscosity, a process known as degelation. rsc.org
Rheological studies of 20% w/w aqueous dispersions of PGMA70-PHBA150, PGMA100-PHBA210, and PGMA130-PHBA270 showed a reversible sphere-to-worm transition occurring at a critical gelation temperature (CGT) of 30–32°C. acs.org In some cases, significant hysteresis can be observed during cooling cycles, indicating that the morphological transitions may not be fully reversible on experimental timescales. acs.org
Table 2: Temperature-Dependent Rheological Behavior of PGMAx-PHBAy Dispersions
| Copolymer Dispersion (20% w/w) | Critical Gelation Temperature (CGT) | Observed Transition |
|---|---|---|
| PGMA70-PHBA150 | 30–32°C | Sphere-to-worm |
| PGMA100-PHBA210 | 30–32°C | Sphere-to-worm |
| PGMA130-PHBA270 | 30–32°C | Sphere-to-worm |
Viscoelastic Properties
The viscoelastic properties of poly(this compound)-based dispersions are characterized by the storage modulus (G′) and the loss modulus (G″). adhesivesmag.com The storage modulus represents the elastic component, or the energy stored during deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat. tainstruments.com
In a typical temperature-dependent rheology experiment, a dispersion of spherical nano-objects will have G″ > G′, indicating liquid-like behavior. rsc.org Upon heating through the sphere-to-worm transition, there is a crossover point where G′ > G″, signifying the formation of a gel-like solid. The complex viscosity (|η*|) also increases dramatically at this point.
For a 20% w/w aqueous dispersion of HOOC–PHEA73–PHBA265, at sub-ambient temperatures, the loss modulus (G″) is greater than the storage modulus (G′), characteristic of a fluid. rsc.org As the temperature is increased, G′ increases significantly and surpasses G″, indicating the formation of a worm-like gel.
Colloidal Stability and Stimulus Responsiveness of Poly(this compound) Nano-objects
The colloidal stability of sterically-stabilized poly(this compound) nano-objects can be influenced by factors such as pH and the presence of electrolytes. For copolymers synthesized with a carboxylic acid-functionalized RAFT agent, the ionization of the end-groups is crucial for conferring colloidal stability through electrosteric stabilization. rsc.org
For instance, HOOC–PHEA73–PHBA217 nanoparticles exhibit reversible flocculation below pH 5.1. rsc.org These nanoparticles are also sensitive to added salt, with flocculation occurring in the presence of 20–60 mM potassium chloride due to charge screening. rsc.org In contrast, nanoparticles with a morpholine-functionalized RAFT agent flocculate above pH 5. rsc.org
The weakly hydrophobic nature of PHBA chains imparts stimulus-responsive behavior to the nano-objects. acs.orgnih.gov This is evident in their temperature-dependent morphological transitions. Additionally, the hydration of the PHBA cores can be influenced by temperature. Variable temperature 1H NMR studies have shown that the degree of hydration of the PHBA block in PEG113–PHBAx nano-objects increases significantly with temperature, from 5% at 0°C to 80% at 60°C. rsc.org This increased hydration and plasticization of the core is the driving force for the observed morphological changes. rsc.org
pH-Dependent Colloidal Stability
The colloidal stability of nanoparticles derived from poly(this compound) (PHBA) is significantly influenced by the pH of the aqueous medium, particularly when charge stabilization is conferred by ionizable end-groups on the polymer chains. For instance, diblock copolymer nanoparticles of poly(2-hydroxyethyl acrylate)-poly(this compound) (PHEA-PHBA) synthesized using a carboxylic acid-functionalized RAFT agent exhibit distinct pH-dependent behavior.
In these systems, the ionization of the terminal carboxylic acid groups provides electrostatic repulsion between nanoparticles, contributing to their stability. This is a form of electrosteric stabilization , where both electrostatic charges and the steric hindrance of the polymer chains prevent aggregation.
At higher pH values (e.g., between pH 5.5 and 10), the carboxylic acid groups are deprotonated, resulting in anionic carboxylate groups that maintain colloidal stability. In this range, the particle size remains relatively constant. However, as the pH is lowered, these carboxylate groups become protonated. The loss of surface charge diminishes the electrostatic repulsion, leading to aggregation and flocculation . For HOOC–PHEA₇₃–PHBA₂₁₇ nanoparticles, reversible flocculation is observed below a critical pH of 5.1, which corresponds to the pKₐ of the carboxylic acid end-groups. rsc.org
The stability is also dependent on the length of the stabilizer block. By increasing the degree of polymerization of the PHEA stabilizer block, the critical pH for flocculation can be lowered. For example, aggregation occurs at pH 5.1 for HOOC–PHEA₇₃–PHBA₂₁₇ but is suppressed to pH 4.5 for HOOC-PHEA₁₀₅–PHBA₁₉₄ nanoparticles. rsc.org If the stabilizer block is sufficiently long (e.g., HOOC–PHEA₁₄₀–PHBA₂₀₅), the nanoparticles can remain colloidally stable across the entire pH range due to more effective steric stabilization. rsc.org
In some cases, at sufficiently high pH (e.g., above pH 6.5), the build-up of anionic charge within the nanoparticle cores can lead to their dissociation and the molecular dissolution of the polymer chains. acs.org
Table 1: Effect of pH on Zeta Potential and Particle Diameter of PHBA-based Nanoparticles
| pH | Zeta Potential (mV) for HOOC–PHEA₇₃–PHBA₂₁₇ rsc.org | z-Average Diameter (nm) for HOOC–PHEA₇₃–PHBA₂₁₇ rsc.org | Observations |
| 10.0 | ~ -20 | ~ 35 | Stable |
| 8.0 | ~ -20 | ~ 35 | Stable |
| 6.5 | ~ -18 | Slight Increase | Stable |
| 5.5 | ~ -16 | ~ 35 | Stable |
| < 5.1 | Not specified | Significant Increase | Flocculation |
Thermoresponsive Behavior
Poly(this compound) based nano-objects exhibit pronounced thermoresponsive behavior in aqueous dispersions. This is attributed to the weakly hydrophobic nature of the PHBA chains, which become more hydrated upon heating. This increased solvation, or partial hydration of poly(this compound) chains , leads to significant swelling of the nanoparticles and can induce temperature-induced morphological transitions . acs.orgacs.org
For example, a single amphiphilic diblock copolymer can undergo a series of shape-shifting transitions from spheres to worms to vesicles as the temperature is increased. rsc.org Rheological studies of a 20% w/w aqueous dispersion of HOOC–PHEA₇₃–PHBA₂₆₅ nano-objects demonstrated thermoreversible sphere-to-worm and worm-to-vesicle transitions between 2°C and 50°C. rsc.org Similarly, dispersions of PGMA-PHBA (poly(glycerol monomethacrylate)-poly(this compound)) nano-objects show a reversible sphere-to-worm transition at approximately 30–32°C. acs.org
The change in particle size can be substantial. An aqueous dispersion of PHBA₁₅₀ latex particles at pH 6 showed an increase in z-average diameter from approximately 147 nm at 5°C to 390 nm at 40°C. This transition was found to be thermoreversible, with the particle size returning to 143 nm upon cooling back to 4°C. acs.orgwhiterose.ac.uk This behavior is linked to the degree of hydration of the PHBA chains, which was estimated to increase from 38% at 5°C to nearly 100% at 40°C for this system. acs.orgwhiterose.ac.uk
Table 2: Temperature-Induced Transitions in PHBA-based Systems
| Copolymer System | Concentration | Temperature Range (°C) | Morphological Transition Observed |
| HOOC–PHEA₇₃–PHBA₂₆₅ rsc.org | 20% w/w | 2 - 50 | Sphere → Worm → Vesicle |
| PGMA₇₀-PHBA₁₅₀ acs.org | 20% w/w | ~30 - 32 | Sphere ↔ Worm |
| PGMA₁₀₀-PHBA₂₁₀ acs.org | 20% w/w | ~30 - 32 | Sphere ↔ Worm |
| PGMA₁₃₀-PHBA₂₇₀ acs.org | 20% w/w | ~30 - 32 | Sphere ↔ Worm |
| PHBA₁₅₀ Latex acs.org | 0.1% w/w | 5 → 40 | Particle Swelling (147 nm → 390 nm) |
Salt Sensitivity and its Effect on Colloidal Stability
The colloidal stability of PHBA nanoparticles that rely on electrosteric stabilization is highly sensitive to the presence of electrolytes. The addition of salt to the aqueous dispersion can screen the electrostatic charges on the nanoparticle surface, reducing the repulsive forces and leading to aggregation.
For HOOC–PHEA₇₃–PHBA₂₁₇ nanoparticles, which depend on the ionization of terminal carboxylate groups for stability, incipient flocculation occurs in the presence of 20–60 mM potassium chloride (KCl). rsc.org This sensitivity to added salt is a hallmark of an electrosteric stabilization mechanism, where charge screening of the anionic end-groups compromises colloidal stability because the steric stabilizer block alone is insufficient to prevent aggregation. rsc.org
However, for systems that are stabilized purely by steric hindrance, such as PHBA₂₅₀–PNAEP₁₄₈ nanoparticles with a sufficiently long and highly hydrophilic poly(2-(N-(acryloyloxy)ethyl pyrrolidone)) (PNAEP) stabilizer block, the colloidal stability is much more robust against salt addition. These nanoparticles remain colloidally stable even in the presence of 0.1 M magnesium sulfate (B86663) (MgSO₄). acs.org
Table 3: Effect of Salt (KCl) on the Colloidal Stability of HOOC–PHEA₇₃–PHBA₂₁₇ Nanoparticles at pH 7
| KCl Concentration (mM) | Observation |
| 0 | Stable dispersion |
| 20 | Apparent particle size doubles |
| 20 - 60 | Incipient flocculation |
Thermal Analysis of Poly(this compound) and its Composites
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal properties of polymers, such as the glass transition of grafted polymers . hu-berlin.de The glass transition temperature (T₉) represents the temperature at which an amorphous polymer changes from a hard, glassy state to a soft, rubbery state.
Poly(this compound) is characterized by a significantly low glass transition temperature. acs.org This low T₉ means that at ambient temperatures, the polymer exhibits high chain mobility. acs.org The T₉ of PHBA is a critical parameter, for instance, in microscopy studies, where its low value necessitates covalent crosslinking protocols to prevent film formation during the preparation of transmission electron microscopy (TEM) grids. acs.orglincoln.ac.uk
Table 4: Glass Transition Temperature (T₉) of Poly(this compound)
| Polymer | Glass Transition Temperature (T₉) |
| Poly(this compound) (PHBA) | -55 °C nih.gov |
Thermomechanical Analysis (TMA)
Thermomechanical Analysis (TMA) is a technique used to measure the dimensional changes of a material as a function of temperature. It is employed to determine properties such as the coefficient of thermal expansion behavior .
Specific data from thermomechanical analysis or regarding the thermal expansion behavior of poly(this compound) homopolymers and their composites were not available in the consulted research literature.
Applications and Functional Materials Development Based on 4 Hydroxybutyl Acrylate
Coatings Technology
In the field of coatings technology, 4-Hydroxybutyl acrylate (B77674) is utilized to enhance the performance and environmental profile of various formulations. Its dual functionality allows it to act as a building block for creating polymers with improved durability, adhesion, and specific resistances, while also serving as a reactive diluent in modern coating systems.
The inclusion of 4-HBA in coating resins leads to significant improvements in several key performance metrics. The hydroxyl group provides a site for crosslinking, while the longer alkyl chain introduces flexibility into the polymer backbone. This combination results in coatings with enhanced durability and resilience.
Key improvements include:
Improved Low-Temperature Hardening: 4-HBA helps to improve the low-temperature curability of coatings. lencolo37.com Its homopolymer has a very low glass transition temperature (Tg) of -65°C, which contributes to the flexibility of the coating even at reduced temperatures. lencolo37.com
Flexibility: The longer alkyl chain of 4-HBA imparts softness and flexibility to the polymer. lencolo37.comkowachemical.com This is a notable advantage over other hydroxyalkyl acrylates like Hydroxyethyl acrylate (HEA) or Hydroxypropyl acrylate (HPA). kowachemical.combtc-europe.com
Scratch Resistance: Coatings formulated with 4-HBA exhibit excellent scratch resistance. lencolo37.combtc-europe.comulprospector.comm-chemical.co.jpspecialchem.com This is attributed to the high crosslinking density that can be achieved due to its highly reactive hydroxyl group. m-chemical.co.jp
Adhesion: The hydroxyl group in 4-HBA promotes adhesion to polar surfaces. btc-europe.compolysciences.com The accessibility of the hydroxyl group, due to the longer butyl linker, enhances its ability to form strong bonds with substrates. btc-europe.com
Acid Rain and Weather Resistance: Formulations containing 4-HBA show improved resistance to acid rain and superior weatherability. lencolo37.combtc-europe.comulprospector.comspecialchem.com This makes it a suitable component for durable automotive and exterior coatings. ooc.co.jpulprospector.com
The following table summarizes the key performance enhancements in coatings attributed to the incorporation of 4-Hydroxybutyl Acrylate.
| Performance Metric | Contribution of this compound |
| Low-Temperature Hardening | Enhances curability at low temperatures due to its low Tg (-65°C). lencolo37.com |
| Flexibility | The long-chain monomer structure improves the softness and flexibility of the polymer. lencolo37.comkowachemical.com |
| Scratch Resistance | High crosslinking capability leads to excellent scratch resistance. lencolo37.combtc-europe.comulprospector.comm-chemical.co.jp |
| Adhesion | The accessible hydroxyl group promotes strong adhesion to polar substrates. btc-europe.compolysciences.com |
| Acid Rain Resistance | Improves the coating's durability against acidic precipitation. lencolo37.comm-chemical.co.jp |
| Weatherability | Contributes to the overall weather resistance of the coating. lencolo37.combtc-europe.comulprospector.comspecialchem.com |
This compound is also utilized in the formulation of water-based UV coatings. lencolo37.comm-chemical.co.jp Its water-solubility makes it a suitable monomer for these environmentally friendly systems. lencolo37.com In such applications, 4-HBA can be used to create waterborne coatings that are cured using ultraviolet (UV) light, offering a rapid and energy-efficient curing process. kowachemical.com
Adhesives and Sealants
In the realm of adhesives and sealants, this compound serves as a critical component for achieving high bond strength, durability, and specialized optical properties. Its ability to enhance adhesion and provide flexibility is particularly valuable in modern adhesive technologies.
4-HBA is a component in the formulation of UV-curable adhesives. lencolo37.compolysciences.com When used as a raw material for adhesives, it can improve bonding strength and durability. lencolo37.com Its high reactivity under UV conditions makes it suitable for applications where rapid curing is required. btc-europe.com The hydroxyl functionality allows for strong adhesion to a variety of substrates.
A significant application of this compound is in the formulation of optically clear adhesives (OCAs) for the rapidly growing market of foldable displays. oaepublish.comadhesion.kr These specialized adhesives are crucial for bonding the various layers of a flexible display while maintaining high optical transparency and mechanical durability. oaepublish.com
Acrylic-based pressure-sensitive adhesives (PSAs), a category that includes OCAs, are favored for their resistance to UV light, temperature, and humidity, as well as their excellent optical properties. oaepublish.com In the context of foldable devices, OCAs must possess a low modulus and excellent stress relaxation properties to withstand the repeated stress of folding and unfolding without causing damage to the display. oaepublish.comadhesion.kr
Research has shown that 4-HBA is a key monomer for creating OCAs designed for foldable displays. adhesion.kr It is often copolymerized with monomers that have a very low glass transition temperature, such as n-butyl acrylate (BA), to achieve the desired flexibility. adhesion.kr The role of 4-HBA in these formulations is to enhance the cohesive strength of the adhesive, which is essential for maintaining the integrity of the bond during flexing. adhesion.kr The hydrophilic nature of 4-HBA also influences the wettability and cohesion of the adhesive. oaepublish.com
The properties of OCAs for foldable displays are summarized in the table below.
| Property | Requirement for Foldable Displays | Role of this compound |
| Optical Clarity | High transparency (>99%) to ensure display brightness and quality. adhesion.kr | Forms part of the acrylic polymer backbone that provides excellent optical properties. oaepublish.com |
| Adhesion | Strong bonding to various display layers. | The hydroxyl group enhances adhesion. |
| Flexibility & Low Modulus | Must withstand repeated folding without delamination or cracking. oaepublish.com | Copolymerized with low Tg monomers to provide flexibility. |
| Cohesive Strength | Maintains the integrity of the adhesive layer during stress. | Incorporated to improve the cohesive strength of the OCA. adhesion.kr |
| Stress Relaxation | Effectively mitigates stress to prevent defects like delamination and buckling. oaepublish.com | Contributes to the overall viscoelastic properties of the adhesive. |
Enhanced Bonding Strength, Correction, and Durability in Adhesives
The incorporation of this compound (4-HBA) into adhesive formulations has been shown to significantly improve bonding strength, correction, and long-term durability. Its hydroxyl functionality and the length of its butyl chain contribute to strong adhesion on polar surfaces and allow for rapid curing with isocyanates. researchgate.net This makes it a valuable component in both pressure-sensitive adhesives (PSAs) and structural adhesives.
In the realm of structural adhesives, which are known for their high mechanical strength and resilience, 4-HBA is a key ingredient. ncsu.edu These adhesives are designed for a long service life and exhibit high impact, shear, and peel strength, making them suitable for bonding a variety of materials, including plastics, metals, and ceramics. ncsu.edu The inclusion of 4-HBA in the polymer backbone, typically at concentrations ranging from 1% to 50% by weight, imparts excellent thermal and chemical resistance, high cohesive strength, and minimal shrinkage. ncsu.edu
Research into waterborne acrylic pressure-sensitive adhesives has demonstrated the impact of monomer composition on adhesive performance. While not exclusively focused on 4-HBA, these studies highlight how the inclusion of functional monomers influences properties like peel strength and shear strength. For instance, the introduction of monomers with hydroxyl groups, such as 2-hydroxyethyl acrylate (a related compound), can affect the adhesive's performance characteristics. The principles from these studies can be applied to understand the benefits of 4-HBA in similar systems.
Thermally Curable Structural Self-Adhesive Tapes
This compound is also a component in the formulation of advanced thermally curable structural self-adhesive tapes. These tapes are designed to provide high adhesion to substrates before thermal curing and exhibit very high shear strength after the curing process, making them particularly useful in the aviation industry. semanticscholar.org
A study on epoxy-based structural self-adhesive tapes utilized a copolymer syrup that included hydroxybutyl acrylate as one of the monomers. The research investigated the influence of different photoinitiators and mixing speeds on the properties of the resulting adhesive tapes. The shear strength of aluminum-to-aluminum joints bonded with these tapes was found to be significant, with values reaching up to 17.6 MPa after thermal curing. semanticscholar.org The study demonstrated that the properties of the acrylic syrup, such as monomer conversion and molecular weight of the copolymer, directly influenced both the initial self-adhesive characteristics and the final mechanical strength of the cured tape. semanticscholar.org
Biomedical and Healthcare Materials
The unique chemical properties of this compound make it a valuable monomer in the development of various biomedical and healthcare materials. Its biocompatibility and ability to be incorporated into polymers with tailored properties are key to its utility in this field.
Drug Delivery Systems (e.g., controlled release, thermoresponsive nano-objects for targeted delivery)
In the field of drug delivery, 4-HBA has been utilized in the creation of membranes for controlled-release systems. One notable study involved the synthesis of a terpolymer membrane of poly(2-hydroxy-3-phenoxypropylacrylate, this compound, dibutyl maleate) for the transdermal delivery of clonidine (B47849). sigmaaldrich.comnih.gov The optimized membrane, with a specific weight ratio of the monomers, demonstrated excellent permeation properties and plasticity, providing a linear, zero-order release of the drug. sigmaaldrich.comnih.gov The permeation rate was found to be inversely proportional to the membrane's thickness and proportional to the square root of the clonidine concentration. sigmaaldrich.comnih.gov
Furthermore, 4-HBA is a key component in the synthesis of thermoresponsive nano-objects for targeted drug delivery. These "smart" nanocarriers can undergo structural changes in response to temperature, allowing for the controlled release of encapsulated drugs at specific sites in the body. nih.govnih.govmdpi.com Copolymers containing 4-HBA can be designed to have a lower critical solution temperature (LCST) close to physiological temperatures, enabling drug release to be triggered by localized hyperthermia. nih.gov The hydrophilic and hydrophobic balance of the polymer, which can be tuned by the inclusion of 4-HBA, is crucial for the self-assembly of these nano-objects into structures like micelles and vesicles that can encapsulate therapeutic agents. lincoln.ac.uk
Biocompatible Hydrogels (e.g., for cell biology studies)
Biocompatible hydrogels are essential materials for various biomedical applications, including tissue engineering and 3D cell culture. nih.gov this compound is used in the synthesis of such hydrogels due to its ability to impart desirable properties like tunable swelling and biocompatibility. nih.gov
A study on crosslinked poly(hydroxybutyl acrylate-co-acrylamide) hydrogels demonstrated their potential for biomedical applications. The research involved synthesizing two series of superabsorbent hydrogels and evaluating their swelling parameters and mechanical properties. Hydrogels with a high Young's modulus and a high degree of swelling were identified, indicating their suitability for applications where both structural integrity and water absorption are important.
The ability to create hydrogels that can support cell growth and proliferation is critical for advancing cell biology research and regenerative medicine. The incorporation of 4-HBA into the hydrogel network can influence the material's interaction with cells and the surrounding biological environment.
Polymers for Contact Lenses and Ophthalmic Devices
The properties of this compound make it a suitable monomer for use in polymers for contact lenses and other ophthalmic devices. nih.gov Its ability to increase the hydrophilic properties of polymers is particularly important for contact lens materials, where water content is a key factor for comfort and oxygen permeability. nih.gov
Polymeric Adsorbents
Copolymers of this compound have been investigated for their potential as polymeric adsorbents for the removal of heavy metal ions from aqueous solutions. This application is crucial for environmental remediation and water purification.
A study focused on superabsorbent hydrogels of hydroxybutyl acrylate and acrylamide copolymers demonstrated their effectiveness in adsorbing Co²⁺, Ni²⁺, and Cd²⁺ ions. vot.pl The research optimized the ratio of the monomers and the cross-linking agent to produce hydrogels with high adsorption capacities. The study found that the adsorption of heavy metal ions was influenced by factors such as the initial metal concentration, contact time, and pH of the solution. The hydrogel showed a higher affinity for Co²⁺ and Ni²⁺ over Cd²⁺, which was attributed to the smaller ionic radii of cobalt and nickel ions, allowing for easier complexation with the polymer network. vot.pl
The development of such polymeric adsorbents offers a promising and potentially cost-effective method for treating industrial wastewater contaminated with heavy metals.
Textile Applications
In the textile industry, 4-HBA serves as a functional comonomer in the formulation of high-performance coatings and finishes. While not typically used alone, it is incorporated into acrylic or urethane (B1682113) polymer systems to enhance specific properties of the final textile product. The long, flexible butyl chain and the reactive hydroxyl group of the 4-HBA monomer contribute significantly to the performance of these finishes.
Advanced Plastic Formulations
This compound is utilized as a comonomer or additive in advanced plastic formulations to improve key mechanical properties. Its ability to be copolymerized with a wide range of other monomers, such as styrene, vinyl chloride, and other acrylates, allows for the precise tailoring of polymer characteristics jamorin.combtc-europe.com.
This compound's Role in the Advancement of Automotive Component Materials
The development of high-performance, durable, and aesthetically pleasing automotive components is a continuous pursuit within the automotive industry. Functional materials, particularly polymers used in coatings and adhesives, are central to achieving these goals. This compound (4-HBA), a versatile acrylic monomer, has emerged as a key building block in the formulation of advanced polymers for various automotive applications. Its unique molecular structure, featuring both a reactive acrylate group and a primary hydroxyl group at the end of a flexible butyl chain, allows for the synthesis of polymers with a desirable combination of properties, including enhanced flexibility, adhesion, weatherability, and scratch resistance.
2 Automotive Components
This compound is integral to the formulation of high-performance coatings and adhesives used on a wide array of automotive components. Its incorporation into polymer resins addresses the stringent demands of the automotive industry for durability, safety, and superior finish quality. The monomer's properties are leveraged to enhance the performance of both exterior and interior parts, from protective clearcoats on the vehicle body to structural adhesives used in assembly.
Research Findings in Automotive Applications
Research and industrial applications have demonstrated that polymers synthesized with 4-HBA offer significant advantages in automotive contexts. The primary hydroxyl group of 4-HBA provides a reactive site for crosslinking with curing agents like isocyanates or melamine (B1676169) resins. m-chemical.co.jp This leads to the formation of a dense, durable polymer network essential for protective coatings. m-chemical.co.jp The length and flexibility of the butyl chain in 4-HBA impart greater flexibility to the polymer backbone compared to shorter-chain hydroxyalkyl acrylates, such as 2-hydroxyethyl acrylate (HEA). btc-europe.com This inherent flexibility is crucial for automotive coatings, which must withstand mechanical stresses, temperature fluctuations, and impacts without cracking or delaminating.
In automotive coatings , 4-HBA is used as a comonomer in the synthesis of acrylic polyols for two-component (2K) polyurethane clearcoats. kowachemical.com These coatings are applied as the final layer on a vehicle's bodywork, providing crucial protection against environmental factors and mechanical damage. The inclusion of 4-HBA in the acrylic resin enhances several key properties of the final clearcoat:
Scratch and Abrasion Resistance: The high crosslinking density achievable with 4-HBA-containing polymers results in a harder, more scratch-resistant surface. m-chemical.co.jp This is critical for maintaining the vehicle's aesthetic appeal over its lifespan.
Flexibility and Impact Resistance: The flexible butyl chain helps to dissipate impact energy, improving the coating's resistance to chipping from stones and other road debris. ooc.co.jp
Weatherability and Chemical Resistance: Coatings formulated with 4-HBA exhibit excellent resistance to weathering, UV radiation, and chemical attack from substances like acid rain. m-chemical.co.jp
Appearance: It contributes to a high-quality finish, offering good gloss, smoothness, and color retention. ulprospector.com
The functional properties imparted by 4-HBA to automotive coatings are summarized in the table below.
| Property Enhanced | Functional Contribution of 4-HBA | Application Area |
| Scratch Resistance | Allows for a higher crosslinking ratio with curing agents, leading to a harder and more durable surface. m-chemical.co.jp | Automotive Clearcoats |
| Flexibility | The longer alkyl chain introduces flexibility into the polymer network, improving impact resistance and preventing cracking. ooc.co.jp | OEM & Refinish Coatings |
| Adhesion | The accessible hydroxyl group promotes strong bonding to polar surfaces and underlying coating layers. btc-europe.com | Coatings & Adhesives |
| Weatherability | Contributes to the formulation of stable polymer networks that resist degradation from UV light and environmental exposure. btc-europe.com | Exterior Coatings |
| Acid Rain Resistance | Creates a chemically resistant surface that protects the underlying layers from environmental fallout. m-chemical.co.jp | Automotive Topcoats |
| Hydrolytic Stability | In adhesive formulations, shows greater stability to hydrolysis, ester cleavage, and transesterification than 2-hydroxyethyl acrylate. google.com | Structural Adhesives |
While specific quantitative data from direct comparative studies in peer-reviewed literature is limited, technical data from manufacturers consistently highlights these performance benefits. For instance, the replacement of shorter-chain hydroxyalkyl acrylates with 4-HBA is recommended to improve flexibility and reduce volatility in UV-curable coatings. kowachemical.com
Environmental and Toxicological Research on 4 Hydroxybutyl Acrylate
Environmental Fate and Behavior
The environmental fate of 4-Hydroxybutyl acrylate (B77674) (4-HBA) is determined by its susceptibility to biological degradation, its potential to accumulate in organisms, and its movement through various environmental compartments like water, soil, and air.
Biodegradation Pathways and Rates (in water, sediment, soil)
4-Hydroxybutyl acrylate is considered to be readily biodegradable. basf.com Standardized testing according to OECD Guideline 301 A shows a significant reduction in dissolved organic carbon (DOC), indicating microbial consumption of the compound in aquatic environments. basf.com Specifically, studies using non-adapted activated sludge demonstrated a 90-100% reduction in DOC over a 21-day period. basf.com While specific pathways for 4-HBA are not detailed, the biodegradation of similar acrylate esters, such as butyl acrylate, is known to be effectively carried out by certain bacterial strains, like Pseudomonas fluorescens, which utilize the compound as a growth substrate. icm.edu.pl The degradation of acrylic polymers in soil is also documented, with processes occurring at the surface of the material, facilitated by both microbial action and abiotic factors like water uptake. nih.gov
Table 1: Biodegradation Data for this compound| Test | Method | Duration | Result | Environment |
|---|---|---|---|---|
| Ready Biodegradability | OECD 301 A (new version) | 21 days | 90 - 100% DOC Reduction | Water (aerobic, activated sludge) |
Bioaccumulation Potential (aquatic, terrestrial)
There is currently no data available to assess the bioaccumulation potential of this compound in either aquatic or terrestrial organisms. basf.com Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be removed by catabolism and excretion.
Transport and Distribution Modeling (e.g., adsorption/desorption, Henry's Law constant)
The transport and distribution of 4-HBA in the environment are governed by its physical and chemical properties. It is not expected to adsorb significantly to the solid soil phase. basf.com Furthermore, the substance is unlikely to evaporate from water surfaces into the atmosphere. basf.com Key properties that influence this behavior include its vapor pressure and water solubility. The value for its Henry's Law constant, which indicates the partitioning between air and water, can be approximated from its vapor pressure. basf.com
Table 2: Physical Properties of this compound Relevant to Environmental Transport| Property | Value | Significance |
|---|---|---|
| Vapor Pressure | 0.005 mbar at 20°C | Low vapor pressure suggests a low tendency to volatilize from water or soil. |
| Water Solubility | Miscible in all proportions | High water solubility facilitates transport in aqueous systems. |
| Adsorption Potential | Adsorption to solid soil phase is not expected | Indicates high mobility in soil and low potential for removal from water via sorption to sediment. |
Phototransformation in Air and Water
Specific studies on the phototransformation of this compound in the environment are limited. However, the molecule contains a reactive acrylate group that can undergo polymerization upon exposure to UV light. btc-europe.com This high reactivity is utilized in industrial applications such as radiation-cured resins and inks. btc-europe.com Research on photocurable materials shows that 4-HBA can be rapidly converted (polymerized) with the application of UV energy. researchgate.net While this demonstrates the compound's sensitivity to light, it describes a polymerization process rather than environmental degradation into smaller molecules. The material may polymerize on exposure to light, which is a form of transformation.
Toxicological Mechanisms and Effects
In Vivo Metabolic Conversion Pathways (e.g., formation of N-butyl-N-(4-hydroxybutyl) nitrosamine (B1359907) (BBN) as a carcinogen precursor, activation of signaling pathways like PLCε and Ras proteins)
Research on the specific in vivo metabolic pathways of this compound is not extensively detailed in the available literature. However, the toxicological mechanisms of a structurally related compound, N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN), have been studied in depth. BBN is a potent carcinogen used in research to induce urinary bladder cancer in animal models. nih.govqeios.com It is important to note that BBN is a distinct chemical entity and not a confirmed metabolite of 4-HBA. The structural similarity lies in the shared 4-hydroxybutyl moiety.
The metabolism of BBN itself has been extensively investigated. In rats, BBN is metabolized into several urinary metabolites, with the principal and active carcinogenic metabolite identified as N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.govtandfonline.com This metabolite is considered the ultimate carcinogen responsible for the selective induction of bladder tumors. nih.govtandfonline.com Further metabolism of BCPN occurs through β-oxidation, leading to the formation of minor metabolites such as N-butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine and N-butyl-N-(carboxymethyl)nitrosamine. nih.govjst.go.jpscispace.comcncb.ac.cn
The carcinogenicity of BBN has been linked to the activation of critical signaling pathways. Bladder cancer induction by BBN is associated with the activation of the Ras family of small GTPases. nih.gov Ras proteins are key molecular switches that, in their active state, can trigger downstream signaling cascades controlling cell growth, differentiation, and survival. nih.gov One of the key effectors downstream of Ras is Phospholipase Cε (PLCε). nih.gov PLCε is a signaling enzyme that can be directly regulated by Ras proteins. nih.gov This interaction links the Ras signaling pathway to the generation of second messengers that influence cell proliferation and other processes, potentially contributing to tumorigenesis. nih.gov
Table of Mentioned Compounds
Mechanisms of Dermal Irritation and Sensitization (e.g., allergic skin reactions, primary irritation index, severe irritation)
This compound (4-HBA) is recognized as a substance that causes skin irritation and can lead to allergic skin reactions. basf.combasf.com According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation (H315) and may cause an allergic skin reaction (H317). nih.gov In animal studies involving rabbits, 4-HBA has been demonstrated to be an irritant. basf.com
The mechanism behind skin sensitization from acrylate esters involves a direct electrophilic reaction. bamm.net The monomeric forms of acrylates can act as haptens, which are small molecules that can elicit an immune response when attached to a protein. nih.gov The core mechanism is a Michael addition reaction, where the electrophilic carbon of the α,β-unsaturated carboxyl group on the acrylate molecule reacts with tissue nucleophiles, such as proteins in the skin. bamm.net This binding process can trigger an allergic immune response. nih.gov
Clinically, an allergic reaction to acrylates, known as allergic contact dermatitis, can manifest in various ways. mdpi.comdermnetnz.org Symptoms are typically confined to the area of contact and may include itching, burning, scaling, hives, and blistering. dermnetnz.org Common presentations include rashes on the face or eyelids, hand eczema with cracking of the skin on the fingertips (pulpitis), nail dystrophy, and inflammation around the nails (periungual dermatitis). mdpi.com Patch testing is the standard method for confirming a diagnosis of an acrylate allergy. nih.govmdpi.com
| Endpoint | Observation | Classification/Result | Source |
|---|---|---|---|
| Skin Irritation | Causes skin irritation upon contact. | GHS: H315 (Causes skin irritation) | nih.gov |
| Dermal Sensitization | Can trigger an allergic immune response. | GHS: H317 (May cause an allergic skin reaction) | nih.gov |
| Animal Study (Rabbit) | Observed skin irritation. | Irritant (OECD Guideline 404) | basf.com |
| Sensitization Mechanism | Monomer acts as a hapten, reacting with skin proteins via Michael addition. | Allergic Contact Dermatitis | bamm.netnih.gov |
Ocular Effects and Mechanisms of Serious Eye Damage
Exposure of the eyes to this compound can lead to severe injury. basf.com It is classified under GHS as causing serious eye damage (H318). basf.comnih.gov This classification is supported by toxicological studies. basf.com
The primary mechanism is direct, severe irritation and corrosion to the ocular tissues upon contact. In a Draize test conducted on rabbits, 4-HBA was found to cause irreversible damage to the eyes. basf.com This indicates a high potential for causing significant and permanent harm upon direct exposure.
| Endpoint | Observation | Classification/Result | Source |
|---|---|---|---|
| Eye Irritation | Causes severe, irreversible damage upon contact. | GHS: H318 (Causes serious eye damage) | basf.comnih.gov |
| Animal Study (Rabbit) | Observed irreversible damage in a Draize test. | Serious Eye Damage/Eye Irritation Category 1 | basf.com |
Respiratory System Effects (e.g., irritation of lungs and respiratory system)
Inhalation of this compound vapor or aerosols may cause irritation to the respiratory system. nih.govbamm.net The GHS classification includes a potential hazard for respiratory irritation (H335). nih.gov The mechanism is attributed to the direct irritation of the mucous membranes within the respiratory tract following inhalation. bamm.net
Acute inhalation toxicity studies in rats have been conducted to assess the effects of high concentrations of 4-HBA vapor. In one study, an LC0 (the highest concentration at which no mortality occurs) was determined to be 0.17 mg/L over an 8-hour exposure period. basf.combasf.com No mortality was observed in the animal subjects at this saturated vapor concentration. basf.com
| Endpoint | Observation | Classification/Result | Source |
|---|---|---|---|
| Respiratory Irritation | Vapor or mist can irritate the respiratory tract. | GHS: H335 (May cause respiratory irritation) | nih.gov |
| Acute Inhalation Study (Rat) | No mortality observed after 8-hour exposure to a tested vapor concentration. | LC0: 0.17 mg/L | basf.combasf.com |
Developmental and Reproductive Toxicity Mechanisms (e.g., decreased fetal body weights, skeletal defects, post-implantation mortality)
Based on available research, this compound has not been shown to be a developmental or reproductive toxicant. It is important to note that the product has not been fully tested, and these statements are derived in part from studies on compounds with similar structures and compositions. basf.combasf.com
In animal studies, the results gave no indication of an effect that impaired fertility. basf.combasf.com Likewise, assessments of teratogenicity showed no indications of developmental toxicity or teratogenic effects in animal studies. basf.com Therefore, mechanisms related to decreased fetal body weights, skeletal defects, or post-implantation mortality have not been attributed to 4-HBA based on the current data.
| Endpoint | Finding | Note | Source |
|---|---|---|---|
| Reproductive Toxicity | Animal studies showed no indication of fertility impairment. | Derived in part from structurally similar products. | basf.combasf.com |
| Developmental Toxicity / Teratogenicity | Animal studies showed no indications of developmental toxic or teratogenic effects. | Derived in part from structurally similar products. | basf.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
